molecular formula C6H11FO5 B3256498 alpha-D-Mannopyranosyl fluoride CAS No. 2713-54-4

alpha-D-Mannopyranosyl fluoride

Cat. No.: B3256498
CAS No.: 2713-54-4
M. Wt: 182.15 g/mol
InChI Key: ATMYEINZLWEOQU-PQMKYFCFSA-N
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Description

Alpha-D-Mannopyranosyl fluoride is a fluorinated sugar derivative with the molecular formula C6H11FO5. This compound is characterized by the presence of a fluorine atom at the anomeric carbon of the mannopyranose ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-D-Mannopyranosyl fluoride can be synthesized through several methods. One common approach involves the fluorination of protected mannose derivatives using diethylaminosulfur trifluoride (DAST). For example, 3,4,6-tri-O-benzyl-D-mannose can be fluorinated at the anomeric center to yield this compound . Another method involves the use of 2,4-dinitrophenyl beta-D-mannopyranoside as a starting material .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale sugar derivative synthesis apply. These include optimizing reaction conditions for high yield and purity, using cost-effective reagents, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Alpha-D-Mannopyranosyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, fluorination reactions typically yield fluorinated sugar derivatives, while substitution reactions can produce a variety of substituted mannopyranosides.

Mechanism of Action

The mechanism of action of alpha-D-Mannopyranosyl fluoride involves its interaction with specific molecular targets, such as enzymes and proteins that bind to mannose residues. The fluorine atom can enhance the compound’s metabolic stability and alter its binding affinity to these targets, thereby modulating its biological activity .

Comparison with Similar Compounds

Alpha-D-Mannopyranosyl fluoride can be compared with other fluorinated sugars, such as:

The uniqueness of this compound lies in its specific structural features and the presence of the fluorine atom at the anomeric carbon, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2R,3S,4S,5S,6R)-2-fluoro-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1H2/t2-,3-,4+,5+,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMYEINZLWEOQU-PQMKYFCFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)F)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)F)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-D-Mannopyranosyl fluoride
Reactant of Route 2
alpha-D-Mannopyranosyl fluoride
Reactant of Route 3
alpha-D-Mannopyranosyl fluoride
Reactant of Route 4
alpha-D-Mannopyranosyl fluoride
Reactant of Route 5
alpha-D-Mannopyranosyl fluoride
Reactant of Route 6
alpha-D-Mannopyranosyl fluoride

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